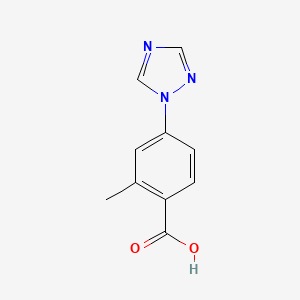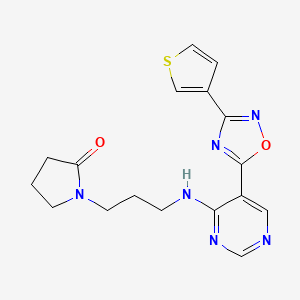
1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Propanol Group: The propanol group can be introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with a suitable halogenated propanol derivative.
Introduction of Chloromethylphenoxy Group: The final step involves the reaction of the intermediate with 4-chloro-3-methylphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole or phenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol: Lacks the chloro and methyl groups, which may affect its biological activity.
1-(1H-1,3-benzodiazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol: Similar structure but without the methyl group.
1-(1H-1,3-benzodiazol-1-yl)-3-(3-methylphenoxy)propan-2-ol: Similar structure but without the chloro group.
Uniqueness
The presence of both chloro and methyl groups in 1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol may confer unique biological properties, such as enhanced binding affinity to specific targets or increased metabolic stability.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-8-14(6-7-15(12)18)22-10-13(21)9-20-11-19-16-4-2-3-5-17(16)20/h2-8,11,13,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJPPRVPRQOMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2C=NC3=CC=CC=C32)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2558723.png)

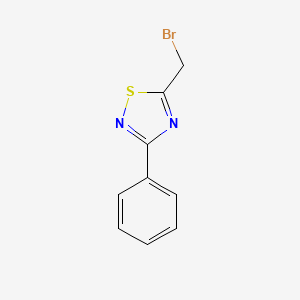
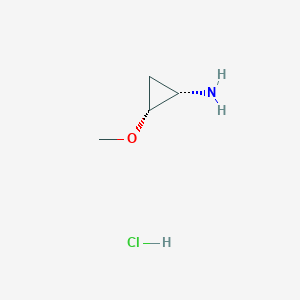
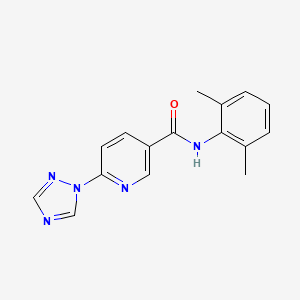
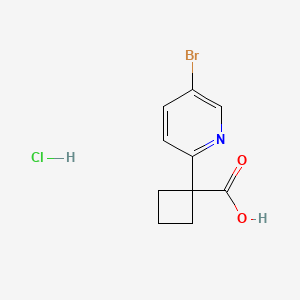
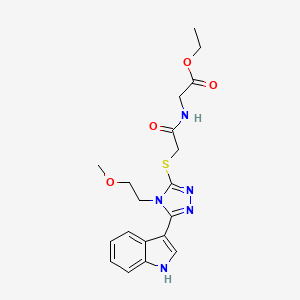
![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)
![1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline](/img/structure/B2558736.png)
